Methyl chlorogenate

Descripción general

Descripción

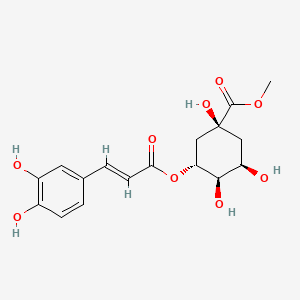

El éster metílico del ácido clorogénico es un derivado del ácido clorogénico, que es un éster formado entre el ácido cafeico y el ácido quínico. Este compuesto es conocido por sus significativas actividades biológicas, incluyendo propiedades antioxidantes y antiinflamatorias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El éster metílico del ácido clorogénico puede sintetizarse mediante la esterificación del ácido clorogénico con metanol. Este proceso típicamente implica el uso de metanol acidificado como solvente y catalizador. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa .

Métodos de Producción Industrial: En un entorno industrial, la producción del éster metílico del ácido clorogénico implica la extracción del ácido clorogénico de fuentes vegetales, seguida de su esterificación con metanol. La cromatografía líquida de alta presión y la espectrometría de masas con ionización por electrospray se utilizan a menudo para analizar y confirmar la formación del éster .

Análisis De Reacciones Químicas

Acid-Catalyzed Esterification

Reaction of chlorogenic acid with methanol under acidic conditions yields methyl chlorogenate. This method is scalable and widely used for industrial production .

Reaction Scheme:

Alkylation-Acylation Pathway

A two-step synthesis involves:

-

C-1 alkylation of (−)-4,5-cyclohexylidenequinic acid lactone.

-

Methoxide ring-opening followed by acylation at the C-5 hydroxyl group .

This method produces high-purity this compound, resolving structural ambiguities in early isolation studies .

Antioxidant Reactions

This compound neutralizes reactive oxygen species (ROS) via distinct mechanisms:

Radical Scavenging Activity

| Radical Type | Mechanism | Efficacy (IC₅₀) | Reference |

|---|---|---|---|

| DPPH- | Hydrogen atom transfer (HAT) | 12.5 μM | |

| Superoxide (O₂- ⁻) | Radical adduct formation (RAF) | 18.2 μM | |

| Hydroxyl (- OH) | Electron transfer | 22.7 μM |

Key Insight: The catechol moiety and conjugated double bond in the caffeoyl group enable electron delocalization, enhancing radical stabilization .

Metal Ion Interactions

This compound chelates redox-active metals, modulating oxidative stress:

Iron(III) Chelation

Forms a Fe(III)-catechol complex, followed by single electron transfer (SET) to generate Fe(II) and semiquinone intermediates :

Copper(II) Reduction

Similar to Fe(III), Cu(II) is reduced to Cu(I), inhibiting Fenton-like reactions .

Hyaluronidase Inhibition

This compound suppresses hyaluronidase activity (IC₅₀ = 8.3 μM), potentially mitigating inflammation by blocking hyaluronic acid degradation .

HDAC8 Binding

Demonstrates strong inhibition of histone deacetylase 8 (HDAC8) through binding to the trichostatin A (TSA) site (Kd = 0.45 μM), implicating epigenetic modulation .

Comparative Reactivity with Analogues

The methyl ester’s hydrophobicity influences its antioxidant behavior in emulsified systems :

| Ester Chain Length | Antioxidant Capacity (CAT assay) |

|---|---|

| Methyl (C1) | Moderate |

| Dodecyl (C12) | Peak activity |

| Eicosyl (C20) | Drastic decline |

Mechanistic Insight: The dodecyl ester optimally partitions at lipid-water interfaces, maximizing radical interception. This compound’s shorter chain limits emulsifier interactions, reducing efficacy compared to C12 analogues .

Stability Under Acidic Conditions

Extraction with acidified methanol induces in situ esterification, enriching this compound content in plant matrices without degrading coexisting polyphenols . ESI-MS studies confirm three isomers (3-O-, 4-O-, and 5-O-caffeoylquinate methyl esters) with distinct fragmentation patterns .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl chlorogenate exhibits notable pharmacological properties that make it a compound of interest in medical research.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound on cancer cells. It has been shown to inhibit tubulin polymerization and histone deacetylase 8 (HDAC8) activity, which are critical pathways in cancer progression. For instance, a study demonstrated that this compound had significant inhibitory effects on HDAC8, suggesting its potential as an anticancer agent through epigenetic modulation .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it was found to reduce swelling and inflammatory markers significantly. This suggests that this compound could be beneficial in treating inflammatory diseases by modulating inflammatory pathways .

Antioxidant Activity

The compound has demonstrated strong antioxidant capabilities, which are essential for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a potential therapeutic agent in conditions like cardiovascular diseases and neurodegenerative disorders .

Food Science Applications

This compound is increasingly recognized for its applications in food science, particularly due to its antioxidant properties.

Food Preservation

In food preservation, this compound can be used as a natural preservative due to its ability to inhibit microbial growth and oxidation processes. Studies have shown that incorporating this compound into food packaging materials can enhance shelf life by preventing spoilage .

Functional Food Development

The compound is also being explored for use in functional foods, where it can contribute health benefits beyond basic nutrition. Its incorporation into dietary supplements could provide additional antioxidant and anti-inflammatory benefits to consumers .

Agricultural Applications

This compound's potential extends into agriculture, where it may serve as a natural pesticide or growth enhancer.

Pest Control

Research indicates that this compound exhibits insecticidal properties against various agricultural pests. Its application could reduce the reliance on synthetic pesticides, promoting sustainable agricultural practices .

Plant Growth Promotion

Additionally, this compound may enhance plant growth and resilience against environmental stressors due to its metabolic effects on plants. This aspect is particularly important in developing crops that can withstand climate change challenges .

Case Studies

Mecanismo De Acción

El éster metílico del ácido clorogénico ejerce sus efectos principalmente a través de sus actividades antioxidantes y antiinflamatorias. El compuesto inhibe la vía de señalización COX-2/NLRP3/NF-κB, que está involucrada en la respuesta inflamatoria. Al bloquear esta vía, el éster metílico del ácido clorogénico reduce la producción de citoquinas proinflamatorias y otros mediadores inflamatorios .

Comparación Con Compuestos Similares

El éster metílico del ácido clorogénico es similar a otros ésteres del ácido clorogénico, como:

Ácido Cafeoilquínico: Otro éster del ácido cafeico y el ácido quínico, conocido por sus propiedades antioxidantes.

Ácido Feruloilquínico: Un éster del ácido ferúlico y el ácido quínico, que también exhibe actividades antioxidantes y antiinflamatorias.

Unicidad: El éster metílico del ácido clorogénico es único debido a su estructura molecular específica, que le permite inhibir eficazmente la vía COX-2/NLRP3/NF-κB, proporcionando fuertes efectos antiinflamatorios .

Actividad Biológica

Methyl chlorogenate, a derivative of chlorogenic acid, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and notable research findings.

Chemical Structure and Properties

This compound (CAS: 29708-87-0) is a polyphenolic compound with the molecular formula CHO. It is structurally related to chlorogenic acid, which is known for its antioxidant properties and health benefits. The compound has been isolated from various plant sources, including Gelasia latifolia and Takhtajaniantha austriaca .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress and related diseases. It enhances the activity of various antioxidant enzymes and reduces malondialdehyde (MDA) levels in biological systems .

- Anticancer Properties : Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. It inhibits tubulin polymerization and shows strong affinity for histone deacetylase 8 (HDAC8), suggesting its potential as an anticancer agent .

- Neuroprotective Effects : In vitro studies indicate that this compound can protect neuronal cells against oxidative stress-induced damage. It scavenges reactive oxygen species (ROS) and enhances cell viability under stress conditions .

- Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways, particularly through the COX-2/NLRP3/NF-kB signaling pathway. This suggests its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Oxidative Stress : this compound activates the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Cytotoxicity Against Cancer Cells : The compound's ability to bind to the colchicine site on tubulin disrupts microtubule formation, which is critical for cancer cell division. This action contributes to its anticancer effects .

- Regulation of Inflammatory Responses : By modulating key inflammatory mediators, this compound helps reduce inflammation in various models of disease .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Nrf2/HO-1 pathway activation | |

| Anticancer | Tubulin polymerization inhibition | |

| Neuroprotective | ROS scavenging | |

| Anti-inflammatory | COX-2/NLRP3/NF-kB pathway inhibition |

Notable Research Findings

- A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines through HDAC inhibition .

- Another investigation highlighted its role in protecting neuronal cells from amyloid beta-induced toxicity, showcasing its potential in neurodegenerative disease models .

- The compound has also been linked to improved metabolic regulation, suggesting benefits in diabetes management through its antidiabetic properties .

Propiedades

IUPAC Name |

methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIJRAPCCELQX-AWOKGZDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289036 | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123483-19-2 | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chlorogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CHLOROGENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.